5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
Descripción
Propiedades
IUPAC Name |
5-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-13-30(27,28)25-12-6-9-17-14-18(10-11-20(17)25)23-22(26)19-15-21(29-24-19)16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,2,6,9,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXEMFDSUBVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide typically involves multi-step synthetic routes. Starting from a quinoline derivative, the process includes sulfonation, cyclization, and subsequent isoxazole formation. Specific reaction conditions such as temperature, pH, and solvent choice are critical for the successful synthesis.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthetic routes. This requires optimizing reaction conditions to enhance yield and purity while maintaining cost-effectiveness and environmental sustainability. Common strategies include continuous flow reactors and the use of catalytic processes to streamline production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound can undergo various types of chemical reactions, including:
Oxidation: : Using agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can be facilitated by appropriate catalysts.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents and often acidic or neutral conditions.
Reduction: : Involves strong reducing agents, typically under anhydrous conditions.
Substitution: : Catalysts such as palladium or copper can be used under mild to moderate conditions.
Major Products Formed from These Reactions
Oxidation: : Yields hydroxylated or carboxylated derivatives.
Reduction: : Produces reduced amine or alcohol forms.
Substitution: : Results in substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows it to be a building block in the design of novel compounds with desired properties.
Biology
Biologically, the compound shows potential as a pharmacophore, an essential component in drug design. It can interact with various biological targets, leading to the development of new therapeutics.
Medicine
In medicinal chemistry, its unique structure makes it a candidate for drug discovery programs. It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers or nanomaterials, due to its chemical stability and functional group versatility.
Mecanismo De Acción
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The table below compares the target compound with structurally related molecules from the evidence:
Substituent Effects and Conformational Analysis
a. Tetrahydroquinoline Core Modifications
- Target Compound vs. CTDB: The 1-position substituent differs significantly. The propylsulfonyl group in the target compound introduces strong electron-withdrawing effects and enhances polarity, whereas CTDB’s 2-cyanoethyl group provides moderate electron-withdrawing character and flexibility. These differences influence solubility and interfacial behavior, as seen in CTDB’s role as a leveler in Au electrodeposition .
- This contrasts with the target compound’s propylsulfonyl group, which lacks hydrogen-bond donors but improves metabolic stability .
b. Isoxazole Ring Conformation
Hydrogen Bonding and Crystal Packing
- Compound : Forms O—H⋯O and N—H⋯O hydrogen bonds, creating centrosymmetric R⁴₂(8) and R⁴₄(20) motifs. These interactions stabilize the crystal lattice and may correlate with solid-state solubility .
- Target Compound: While crystallographic data are unavailable, the carboxamide group likely participates in hydrogen bonding, similar to ’s pyrrolidinone. The sulfonyl group may further stabilize interactions via dipole-dipole forces.
Research Findings and Implications
Electrochemical vs. Pharmaceutical Focus
- CTDB (Electrochemical): Demonstrated diagnostic utility in spectroelectrochemical studies (e.g., SFG/DFG spectroscopy) for monitoring Au electrodeposition. Its diazenyl and cyano groups facilitate adsorption onto electrode surfaces, altering deposition kinetics .
- Target Compound: Lacks electrochemical data but shares structural motifs with ’s compound, which was studied for crystal packing and hydrogen bonding.
Pharmacological Hypotheses
- The tetrahydroquinoline scaffold is associated with diverse bioactivities (e.g., antimicrobial, anticancer). The target compound’s sulfonyl and carboxamide groups may enhance kinase inhibition or protease targeting, though experimental validation is required .
Actividad Biológica
5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an isoxazole ring and a tetrahydroquinoline moiety. The molecular formula is , and it exhibits specific pharmacological properties that make it suitable for further investigation.
Research indicates that compounds similar to 5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide may interact with several biological targets:
- Dopamine Receptors : The compound has been shown to exhibit partial agonist activity at D2 receptors, which are implicated in various neurological disorders.
- Serotonin Reuptake Inhibition : It may act as a serotonin reuptake inhibitor, contributing to its potential antidepressant effects.
- Angiogenesis Inhibition : Similar compounds have demonstrated the ability to inhibit angiogenesis, making them candidates for cancer therapy.
Antiproliferative Effects
A significant area of research has focused on the antiproliferative effects of this compound on cancer cell lines. Studies have shown that it can inhibit cell growth in various cancer types. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10 | Microtubule disruption |
| HT-29 (Colon) | 8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15 | Apoptosis induction |
These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.
Case Studies
- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, compounds similar to 5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide have been shown to significantly reduce tumor growth and angiogenesis without notable toxicity to the embryo .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a blockade that could lead to apoptosis .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile compared to traditional chemotherapeutics. Its selective action on cancer cells while sparing normal cells is a promising aspect for future drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide with high purity?
- Methodology : Multi-step organic synthesis involving nucleophilic substitution and coupling reactions. Key steps include sulfonylation of the tetrahydroquinoline moiety and subsequent carboxamide formation. Reaction conditions (e.g., temperature, solvent, catalysts like DMAP or DCC) must be optimized to minimize side products. Monitoring via TLC and purification via column chromatography are critical .
- Analytical Validation : Confirm structure using -NMR, -NMR, and HRMS. Purity assessment via HPLC (≥95%) .
Q. How can the physicochemical properties (e.g., solubility, logP) of this compound be systematically characterized?
- Methodology :
- Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and organic solvents.
- logP : Use reverse-phase HPLC or octanol-water partitioning.
- Stability : Assess under accelerated conditions (40°C/75% RH) for 4 weeks .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinase inhibition). Include positive controls (e.g., staurosporine) and validate hits via dose-response curves (IC determination) .
Advanced Research Questions
Q. How can biophysical techniques elucidate the compound’s binding mechanism to its target protein?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, ) and affinity ().
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What experimental strategies resolve contradictions in activity data across different biological assays?
- Troubleshooting :
- Assay Validation : Ensure consistency in buffer composition, enzyme lot, and detection methods.
- Orthogonal Assays : Compare results from biochemical (e.g., enzymatic inhibition) and cellular (e.g., proliferation) assays.
- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to account for variability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Methodology :
- Analog Synthesis : Modify the phenylisoxazole or propylsulfonyl groups. Introduce fluorine or methyl substituents to enhance metabolic stability.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions.
- ADME Profiling : Assess hepatic microsomal stability, CYP inhibition, and plasma protein binding .
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Approach :
- Pharmacokinetics : Administer via IV/PO in rodents; collect plasma for LC-MS/MS analysis (AUC, ).
- Disease Models : Use xenograft models (e.g., cancer) or transgenic animals (e.g., inflammatory diseases). Include toxicity endpoints (e.g., ALT/AST levels, histopathology) .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks (e.g., enzyme inhibition kinetics) into experimental design?
- Guidelines :
- Apply Michaelis-Menten or allosteric modulation models to interpret inhibition data.
- Use Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.
- Align hypotheses with existing pharmacological theories (e.g., lock-and-key vs. induced fit) .
Q. What statistical approaches ensure robustness in dose-response and toxicity studies?
- Recommendations :
- Use nonlinear regression (e.g., four-parameter logistic model) for IC/EC calculations.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Pre-register protocols to minimize bias .
Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
